molecular formula C8H9N3O B1278701 Benzene, 1-(azidomethyl)-3-methoxy- CAS No. 123767-44-2

Benzene, 1-(azidomethyl)-3-methoxy-

Cat. No. B1278701
M. Wt: 163.18 g/mol
InChI Key: NGSNSSXJWWLJAX-UHFFFAOYSA-N
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Description

“Benzene, 1-(azidomethyl)-3-methoxy-” is a chemical compound with the molecular formula C7H7N3 . It is a derivative of benzene, which is the simplest organic, aromatic hydrocarbon . This compound is known to be heat-sensitive and can decompose to emit toxic fumes of NOx .


Synthesis Analysis

Benzyl azide, an aromatic azide, is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . The synthesis of this compound involves the reaction of 2-haloanilines, aldehydes, and NaN3 .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-(azidomethyl)-3-methoxy-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together.


Chemical Reactions Analysis

Benzene, the parent compound of “Benzene, 1-(azidomethyl)-3-methoxy-”, is highly prone to electrophilic substitution reactions . These reactions include nitration, sulfonation, and halogenation . Benzyl azide is also used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Physical And Chemical Properties Analysis

“Benzene, 1-(azidomethyl)-3-methoxy-” has a molecular weight of 133.1506 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nonsymmetric Pillar[5]arenes Synthesis : A statistical mixture of regioisomeric pillar[5]arenes was synthesized using 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene. These structures have shown the ability to encapsulate guest molecules, demonstrating potential in chemical encapsulation and sensor applications (Kou et al., 2010).

  • Antiproliferative Activities : Synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids was performed, and their antiproliferative activities were tested against various malignant human cell lines. This study indicates potential applications in cancer research and therapy (Kiss et al., 2019).

  • Liquid-Phase Oxidation : The kinetics of liquid-phase oxidation of isomeric methoxy-(1-methylethyl)benzenes to hydroperoxides was studied, which might provide insights into industrial applications related to oxidation processes (Zawadiak et al., 2005).

Molecular Structure and Interactions

  • Crystal Structure Analysis : The crystal structure of 5-hydroxymethyl-2-methoxyphenol was analyzed to understand the molecular arrangement and interactions, which can be crucial in drug design and material science (Hassan et al., 2015).

  • Photocycloaddition Reactions : A study on the photocycloaddition of substituted pyridines with benzofuran was conducted. Understanding these reactions can be vital in the synthesis of complex organic molecules and in the development of pharmaceuticals (Sakamoto et al., 2000).

Biological Evaluation and Synthesis

  • Synthesis and Antiproliferative Activity : Novel heterocyclic systems were synthesized from eugenol derivatives, and their antiproliferative activity was evaluated against various carcinoma cell lines, showing significant cytotoxicity in some compounds (Taia et al., 2020).

  • Biologically Active Compound Synthesis : Total synthesis of a biologically active, naturally occurring compound was achieved, showcasing the potential of these synthetic routes in drug development and chemical biology (Akbaba et al., 2010).

Safety And Hazards

“Benzene, 1-(azidomethyl)-3-methoxy-” is a heat-sensitive explosive . Upon decomposition, it emits toxic fumes of NOx . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also flammable, and containers may explode when heated .

properties

IUPAC Name

1-(azidomethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-4-2-3-7(5-8)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSNSSXJWWLJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450376
Record name Benzene, 1-(azidomethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(azidomethyl)-3-methoxy-

CAS RN

123767-44-2
Record name Benzene, 1-(azidomethyl)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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